3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid
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Overview
Description
3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid is a complex organic compound with the molecular formula C26H40Cl3N3O3S and a molecular weight of 581.05 g/mol . This compound is notable for its unique structure, which includes a trichloroethyl group, a palmitoylamino group, and a benzoic acid moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid involves multiple steps, starting with the preparation of the trichloroethylamine derivativeThe final step involves the coupling of the trichloroethylamine derivative with benzoic acid under specific reaction conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trichloroethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can lead to dechlorinated products .
Scientific Research Applications
3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid involves its interaction with specific molecular targets. The trichloroethyl group can interact with enzymes and proteins, potentially inhibiting their activity. The palmitoylamino group may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid: Similar structure but with a hexanoylamino group instead of a palmitoylamino group.
3-((((2,2,2-Trichloro-1-(heptanoylamino)ET)amino)carbothioyl)amino)benzoic acid: Contains a heptanoylamino group.
3-((((2,2,2-Trichloro-1-(decanooylamino)ET)amino)carbothioyl)amino)benzoic acid: Features a decanooylamino group.
Uniqueness
The uniqueness of 3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid lies in its palmitoylamino group, which may confer distinct biological and chemical properties compared to its analogs with shorter or longer acyl chains .
Properties
CAS No. |
303059-11-2 |
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Molecular Formula |
C26H40Cl3N3O3S |
Molecular Weight |
581.0 g/mol |
IUPAC Name |
3-[[2,2,2-trichloro-1-(hexadecanoylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C26H40Cl3N3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(33)31-24(26(27,28)29)32-25(36)30-21-17-15-16-20(19-21)23(34)35/h15-17,19,24H,2-14,18H2,1H3,(H,31,33)(H,34,35)(H2,30,32,36) |
InChI Key |
PUTMPAIPPQAFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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